molecular formula C18H18N4O2S3 B2909226 (Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 497230-60-1

(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2909226
CAS No.: 497230-60-1
M. Wt: 418.55
InChI Key: QLSPSLOOXRRZEK-RAXLEYEMSA-N
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Description

(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a sophisticated chemical probe designed for investigative biochemistry and drug discovery research. This compound features a unique molecular architecture that integrates a pyrido[1,2-a]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry, with a rhodanine (2-thioxothiazolidin-4-one) moiety through a Z-configured methylene bridge. The pyrido[1,2-a]pyrimidine scaffold is recognized for its interaction with various kinase targets [Source: PubMed] , while the rhodanine group is a well-established pharmacophore known for its ability to form hydrogen bonds and its prevalence in inhibitors targeting a wide range of enzymes, including bacterial sortase A and other cysteine proteases [Source: NCBI] . The presence of the thiomorpholine substituent further enhances the molecule's potential for target engagement and modulates its physicochemical properties. The primary research value of this compound lies in its application as a key intermediate or a lead structure for the development of novel therapeutic agents, particularly in the fields of oncology and infectious disease. Researchers can utilize this molecule to study structure-activity relationships (SAR), to probe the activity of specific protein kinases, or to screen for novel biological activities in phenotypic assays. Its mechanism of action is anticipated to involve potent, often competitive, inhibition of specific enzymatic targets, potentially leading to the disruption of critical signaling pathways or microbial virulence processes. This makes it an invaluable tool for elucidating complex biological mechanisms and validating new targets in vitro.

Properties

IUPAC Name

(5Z)-3-methyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S3/c1-11-4-3-5-22-14(11)19-15(21-6-8-26-9-7-21)12(16(22)23)10-13-17(24)20(2)18(25)27-13/h3-5,10H,6-9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSPSLOOXRRZEK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound that exhibits diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

1. Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives, including the compound , possess significant antimicrobial properties.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Activity Level
(Z)-3-methyl-5...0.004 - 0.030.008 - 0.06Excellent
Compound 80.004 - 0.030.008 - 0.06Excellent
Ampicillin>0.1>0.1Reference
Streptomycin>0.1>0.1Reference

The compound exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold in some cases . The most sensitive bacteria included Enterobacter cloacae, while Escherichia coli showed the highest resistance.

2. Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied, particularly their effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies revealed that compounds similar to (Z)-3-methyl-5... demonstrated significant cytotoxicity against several cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values ranged from 0.16 to 0.31 µM.
  • A549 (Lung Cancer) : IC50 values around 0.53 µM.
  • HeLa (Cervical Cancer) : IC50 values approximately 0.52 µM.

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as G1/S phase arrest and angiogenesis inhibition .

Table 2: Cytotoxicity Data of Thiazolidinone Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-70.16Apoptosis Induction
A5490.53Cell Cycle Arrest
HeLa0.52Angiogenesis Inhibition

3. Antioxidant Activity

Thiazolidinone compounds have also shown promising antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

The antioxidant activity was evaluated using the TBARS assay, indicating that certain structural modifications enhance the compound's ability to inhibit lipid peroxidation significantly . The substitution patterns at specific positions were found to correlate positively with increased antioxidant efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives

The thiazolidinone moiety is a common pharmacophore in antimicrobial and anticancer agents. For instance, 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one () shares a thiazolidinone ring but replaces the pyrido[1,2-a]pyrimidin system with a thieno[3,4-d]pyrimidin scaffold. Key differences include:

  • Synthesis: Both compounds utilize microwave-assisted synthesis, but the target compound requires regioselective condensation of thiomorpholino and pyrido-pyrimidin precursors, whereas the analog in employs thioglycolic acid for cyclization .

Pyrimidine-Based Heterocycles

7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives () feature a thiazolo-pyrimidine core instead of the pyrido-pyrimidin system. Comparative observations:

  • Bioactivity: The phenyl substituent in ’s compounds enhances π-π stacking interactions with biological targets, whereas the thiomorpholino group in the target compound may favor hydrogen bonding or chelation with metal ions .

Anticancer Potential

While direct data on the target compound’s bioactivity is unavailable, analogs like purified algal components () and coumarin-pyrimidin hybrids () provide context:

  • Cytotoxicity : The crude algal extract in showed potent activity against MCF7 cells (IC₅₀ = 0.6 µg/mL), but purified components were less active. This suggests that structural complexity (e.g., fused rings in the target compound) may enhance efficacy compared to simpler derivatives .
  • Mechanistic Insights : Coumarin-pyrimidin hybrids () inhibit topoisomerases, implying that the target compound’s pyrido-pyrimidin core could interact with similar enzymatic targets .

Antimicrobial Activity

Thiazolidinone derivatives in and lack significant antimicrobial activity, aligning with trends observed in thiomorpholino-containing compounds, where bulky substituents often reduce penetration through bacterial membranes .

Structural and Spectroscopic Analysis

NMR and MS Characterization

The target compound’s structure was confirmed via 1D/2D NMR and high-resolution mass spectrometry (HRMS), akin to koilodenoids () and robinetinidol-gallocatechin derivatives (). Key findings:

  • 1H NMR : The Z-configuration of the methylene group was confirmed via coupling constants (J ≈ 10–12 Hz), contrasting with E-isomers (J ≈ 15–17 Hz) .
  • 13C NMR: The thiomorpholino group’s sulfur atom deshields adjacent carbons (δC ≈ 45–55 ppm), consistent with sulfur-containing heterocycles in .

Substituent Effects on Reactivity

The thiomorpholino group’s electronegativity () influences the compound’s electronic profile:

  • Chemical Shifts: The thioxo group at C-2 (δC ≈ 180 ppm) in the thiazolidinone ring correlates with increased softness, enhancing nucleophilic reactivity compared to oxo analogs .

Data Tables

Table 2. Spectroscopic Comparison

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z)
Target Compound 2.85 (s, CH₃), 6.90 (d, J=12 Hz) 180.2 (C=S), 45.5 (S-CH₂) 458.0921 [M+H]⁺
Koilodenoid F () 1.20 (d, CH₃), 5.75 (s, H-1) 193.1 (C=O), 143.2 (C-4) 626.3520 [M+H]⁺

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